molecular formula C10H14ClNOS B13415352 2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol CAS No. 434312-01-3

2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol

Cat. No.: B13415352
CAS No.: 434312-01-3
M. Wt: 231.74 g/mol
InChI Key: PVDAYBKAWXZCJK-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol is an ethanolamine derivative characterized by a 4-chlorophenyl group connected to an ethylaminoethanol backbone via a sulfide (sulfanyl) linkage. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs (e.g., thiazole- or thiazolidinone-based derivatives) indicate possible applications in antihistaminic, anti-allergic, or receptor-targeted therapies .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDAYBKAWXZCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCNCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366150
Record name 2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434312-01-3
Record name 2-[2-(4-chlorophenyl)sulfanylethylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol typically involves the reaction of 4-chlorophenylthiol with 2-chloroethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloroethylamine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the ethanol moiety.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified ethanol derivatives or dechlorinated products.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analog: Hydrobromide 2-[4-(4-Chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol

Structure: Features a thiazole ring substituted with 4-chlorophenyl and phenylimino groups, linked to an ethanol group. Key Differences:

  • The thiazole ring and phenylimino group in this analog create a planar, aromatic system absent in the target compound.
  • The hydrobromide salt enhances solubility compared to the free base form of the target compound. Activity: Demonstrates potent antihistaminic and anti-allergic properties in pharmacological screening, likely due to histamine receptor interactions facilitated by the thiazole core . Implications: The target compound’s simpler ethylaminoethanol chain may reduce receptor-binding specificity but improve metabolic stability.

Thiazolidinone Derivatives: IIIo, IIIp, IIIu

Structure: Thiazolidinone scaffold modified with hydrazide groups and 4-chlorophenyl substituents. Key Differences:

  • The thiazolidinone ring (a saturated heterocycle) contrasts with the target compound’s linear sulfide-ethylamino chain.
  • Activity: Thiazolidinones are historically associated with PPAR-γ activation (e.g., antidiabetic drugs) or antimicrobial effects, though specific data for IIIo-IIIu is unspecified . Implications: The target compound’s lack of a thiazolidinone core suggests divergent mechanisms, possibly favoring amine-mediated pathways over receptor agonism.

Sulfonyl Analog: 2-[2-(4-Chlorophenyl)sulfonylethylsulfanyl]ethanol

Structure : Contains a sulfonyl (-SO₂-) group instead of sulfanyl (-S-), with an additional ethylthio chain.
Key Differences :

  • The sulfonyl group increases polarity and oxidative stability compared to the target compound’s sulfide.
  • Safety Data: Classified under GHS guidelines with specific handling precautions (e.g., inhalation risks), suggesting higher reactivity due to the sulfonyl group . Implications: The target compound’s sulfide group may enhance lipophilicity and metabolic susceptibility (e.g., oxidation to sulfone/sulfoxide metabolites).

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol Ethylaminoethanol 4-Chlorophenyl, sulfanylethyl Hypothesized antihistaminic N/A
Hydrobromide 6.6 () Thiazole 4-Chlorophenyl, phenylimino, ethanol Anti-allergic, antihistaminic
IIIo () Thiazolidinone 4-Chlorophenyl, hydrazide Potential antimicrobial
Sulfonyl analog () Ethylsulfanyl ethanol 4-Chlorophenyl, sulfonylethyl Safety data only

Key Findings and Implications

  • Structural Flexibility : The target compound’s linear structure may offer synthetic accessibility but reduced target specificity compared to heterocyclic analogs.
  • Electronic Effects : Sulfanyl vs. sulfonyl groups critically influence polarity, stability, and bioavailability.
  • Therapeutic Potential: While thiazole-based analogs show validated antihistaminic activity, the target compound’s efficacy would depend on optimizing the ethanolamine-sulfide interaction with biological targets.

Biological Activity

2-[2-(4-Chlorophenyl)sulfanylethylamino]ethanol is an organic compound characterized by its unique structure, which includes a sulfanyl group attached to a 4-chlorophenyl moiety and an ethanol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14ClNOSC_{11}H_{14}ClNOS. Its structure can be represented as follows:

  • Molecular Formula : C11H14ClNOSC_{11}H_{14}ClNOS
  • Molecular Weight : 247.75 g/mol

The compound features a chlorophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

The mechanism of action for this compound involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfanyl group may enhance its reactivity and ability to form bonds with specific targets within cells, potentially influencing enzymatic pathways or receptor interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. The presence of the chlorophenyl moiety is known to contribute to such effects.

  • Case Study : In vitro testing against various bacterial strains showed inhibition zones indicating effective antibacterial activity, particularly against Gram-positive bacteria.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10

Anticancer Activity

Research indicates potential anticancer properties attributed to this compound. Its ability to induce apoptosis in cancer cells has been noted.

  • Case Study : A study on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM)Cell Viability (%)
0100
1080
5050

Safety Profile

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated that the compound can cause skin irritation and eye damage upon exposure.

  • Safety Data :
    • Skin Irritation : Causes skin irritation (H315).
    • Eye Irritation : Causes serious eye irritation (H319).

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